molecular formula C8H12N2O2 B1390202 (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione CAS No. 847952-36-7

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione

Cat. No.: B1390202
CAS No.: 847952-36-7
M. Wt: 168.19 g/mol
InChI Key: UTJZVQZVKYKIIL-QMMMGPOBSA-N
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Description

(8aS)-Hexahydro-8a-methylpyrrolo[1,2-a]pyrazine-1,4-dione is a bicyclic diketopiperazine (DKP) derivative characterized by a pyrrolidine and pyrazine fused ring system with a methyl substituent at the 8a position. This compound belongs to a class of cyclic dipeptides commonly biosynthesized by microbial species, including Streptomyces and Bacillus strains, through non-ribosomal peptide pathways . Its structural rigidity and stereochemistry contribute to diverse bioactivities, including anticancer, antioxidant, and antimicrobial properties .

Properties

IUPAC Name

(8aS)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJZVQZVKYKIIL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCN1C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like bismuth nitrate pentahydrate can yield the desired pyrrole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Antioxidant Activity

Research has indicated that (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione exhibits significant antioxidant properties. A study conducted on extracts containing this compound demonstrated its ability to scavenge free radicals effectively. The antioxidant activity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, which showed promising results compared to known antioxidants like gallic acid .

Antitumor Properties

The compound has been identified as a potential candidate for anticancer research. Its structural characteristics allow it to interact with biological systems in ways that may inhibit tumor growth. Studies have highlighted its effectiveness against various cancer cell lines, suggesting that further investigation into its mechanisms could yield valuable insights for cancer therapies .

Fungicidal Activity

The compound has been isolated from fungal species such as Aspergillus fumigatus, indicating its potential as a natural fungicide. Its efficacy in inhibiting fungal growth makes it a candidate for developing environmentally friendly agricultural products .

Metabolic Pathways

Studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified this compound in various biological extracts. These findings contribute to understanding the metabolic pathways involving this compound and its derivatives in microbial and plant systems .

Data Tables

The following tables summarize key findings regarding the compound's applications:

Application AreaActivity TypeReference
Medicinal ChemistryAntioxidant
Medicinal ChemistryAntitumor
AgricultureFungicidal
Biochemical ResearchMetabolic Pathways

Case Study 1: Antioxidant Activity

In a study on the extract of MUSC 149 T, the presence of this compound was linked to significant antioxidant activity. The extract showed a reduction in DPPH radical absorbance by 75%, indicating strong scavenging ability and suggesting potential health benefits related to oxidative stress reduction .

Case Study 2: Fungal Inhibition

A research project examining the antifungal properties of compounds derived from Aspergillus fumigatus demonstrated that this compound effectively inhibited the growth of pathogenic fungi in vitro. This suggests its potential use as a natural fungicide in agricultural practices .

Mechanism of Action

The mechanism of action of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings

Anticancer Activity :

  • The target compound and its 3-(phenylmethyl) analogue exhibit potent apoptosis induction in colon cancer cells (HCT116) by downregulating AKT1 phosphorylation .
  • Cyclo(Phe-Pro) (hexahydro-3-(phenylmethyl)-) shows superior cytotoxicity (ED₅₀: 0.05 mg/mL) compared to the 3-(2-methylpropyl) variant (40–57.9% inhibition at 10 mg/mL) .

Nematocidal Activity: The unsubstituted DKP (hexahydro-) and thymine-conjugated derivative demonstrate moderate nematocidal effects, with 70.1% egg hatching inhibition at 20 mg/mL . Substitution at the 3-position (e.g., isobutyl) enhances activity against Caenorhabditis elegans larvae .

Antioxidant Properties :

  • The unsubstituted DKP and 3-(2-methylpropyl)- derivatives exhibit radical scavenging activity, likely due to their electron-donating substituents .

Antimicrobial Effects :

  • 3-Isobutyl and 3-benzyl derivatives inhibit Staphylococcus aureus and Vibrio parahaemolyticus at 5–10 mg/mL, suggesting alkyl chain length influences membrane disruption .

Structure-Activity Relationships (SAR)

  • Substituent Position : Methyl or benzyl groups at the 3-position enhance anticancer activity, while the 8a-methyl group in the target compound may improve metabolic stability .
  • Hydrophobicity : Longer alkyl chains (e.g., isobutyl, benzyl) increase lipophilicity, enhancing membrane permeability and target binding .
  • Stereochemistry : The (8aS) configuration in the target compound is critical for apoptosis induction, as epimerization reduces bioactivity .

Biological Activity

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that has attracted attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: (8aS)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
  • Molecular Formula: C8H12N2O2
  • CAS Number: 847952-36-7

This compound features a unique structure comprising a pyrrole ring fused with a pyrazine ring, contributing to its potential biological activities .

Enzyme Interactions

This compound has been shown to interact with various enzymes:

  • Antibacterial Activity: It inhibits bacterial enzymes such as chitinase, which is crucial for bacterial cell wall synthesis.
  • Antioxidant Properties: Extracts containing this compound exhibit significant antioxidant activity against free radicals .

Cellular Effects

The compound influences several cellular processes:

  • Induction of Apoptosis: In cancer cell lines, it has been observed to induce apoptosis and inhibit cell proliferation.
  • Cytotoxicity: Studies indicate moderate cytotoxicity in normal cell lines with a 50% inhibitory concentration (IC50) of approximately 500 µg/mL .

The molecular mechanisms through which this compound exerts its effects include:

  • Binding to Biomolecules: The compound binds to specific biomolecules, influencing their activity and function. This mechanism is crucial in its antibacterial and anticancer properties.
  • Gene Expression Modulation: It affects gene expression related to apoptosis and cell cycle regulation in cancer cells.

Antifungal Activity

A study evaluated the biological activity of a derivative extracted from Streptomyces sp., revealing mild hemolytic activity and effective antifungal properties with an effective concentration 50% (EC50) value of 115.5 µg/mL on human erythrocytes .

Quorum Sensing Inhibition

Research demonstrated that extracts containing related compounds showed significant anti-quorum sensing activity against Pseudomonas aeruginosa, effectively preventing biofilm formation without inhibiting bacterial growth. This suggests potential therapeutic applications in treating biofilm-associated infections .

Applications in Medicine and Industry

This compound has several promising applications:

  • Pharmaceutical Development:
    • Potential therapeutic agent against various diseases due to its antimicrobial and anticancer properties.
    • Investigated for use in drug formulations targeting resistant bacterial strains.
  • Material Science:
    • Utilized as a building block for synthesizing complex molecules in organic chemistry.
    • Potential use in developing new materials with specific functional properties.
  • Agricultural Applications:
    • Explored for its antifungal properties in agricultural settings to protect crops from fungal infections.

Q & A

Q. What are the key structural and stereochemical features of (8aS)-hexahydro-8a-methylpyrrolo[1,2-a]pyrazine-1,4-dione?

The compound is a bicyclic diketopiperazine (DKP) with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It features a fused pyrrolidine-piperazine ring system and one defined stereocenter at the 8a position, conferring (8aS) configuration. The methyl group at position 8a influences conformational rigidity, which is critical for intermolecular interactions in biological systems . X-ray crystallography confirms the bicyclic framework adopts a boat conformation in the piperazine ring, stabilized by intramolecular hydrogen bonding .

Q. How is this compound synthesized, and what are common starting materials?

A standard synthesis involves hydrogenolysis of L-proline methyl ester derivatives under catalytic conditions (e.g., Pd/C, H₂ at 40 psi), yielding the DKP core with high stereochemical fidelity . Alternative routes include cyclization of dipeptides or microbial biosynthesis via Streptomyces strains, which produce related DKPs as secondary metabolites . Key intermediates include protected amino acids (e.g., L-proline derivatives) to preserve stereochemistry during ring closure .

Q. What natural sources or biological systems produce this compound or its analogs?

DKPs, including methyl-substituted variants, are commonly isolated from soil actinomycetes (e.g., Nocardia sp. PB-52, Streptomyces pluripotens MUSC 137) and mangrove-derived microbes . These compounds often exhibit bioactivity, such as antimicrobial or antioxidant properties, linked to their structural rigidity and functional group orientation .

Advanced Research Questions

Q. How does stereochemistry at the 8a position influence bioactivity and intermolecular interactions?

The (8aS) configuration enforces a specific spatial arrangement of the methyl group, affecting hydrogen-bonding capacity and hydrophobic interactions. For example, in analogs like (3R,8aS)-3-ethyl-DKP, the ethyl substituent’s orientation modulates binding to enzymatic targets, as shown by crystallographic studies . Computational modeling (e.g., molecular docking) and comparative bioassays using enantiomeric pairs are recommended to quantify stereochemical effects on activity .

Q. What methodologies are optimal for resolving contradictions in reported bioactivity data across studies?

Discrepancies often arise from variations in stereochemical purity, solvent systems, or assay conditions. To address this:

  • Analytical Validation : Use HPLC with chiral columns (e.g., Chiralpak® IG-3) and NMR (¹H-¹³C HSQC) to confirm stereochemical integrity .
  • Bioassay Standardization : Compare activity under uniform conditions (e.g., antioxidant assays using DPPH radical scavenging vs. metal chelation ).
  • Meta-Analysis : Cross-reference data from microbial sources (e.g., Streptomyces vs. Bacillus strains) to identify structure-activity trends .

Q. What advanced techniques are used to characterize stability and degradation pathways of this compound?

  • Mass Spectrometry (MS/MS) : Fragmentation patterns (e.g., loss of CO or CH₃ groups) reveal degradation products under thermal or photolytic stress .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability, with decomposition typically observed above 200°C .
  • Forced Degradation Studies : Expose the compound to acidic/alkaline conditions to simulate hydrolytic pathways, followed by LC-MS to identify breakdown products .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography with vibrational circular dichroism (VCD) to resolve ambiguous configurations .
  • Bioactivity Screening : Prioritize cell-free assays (e.g., enzyme inhibition) to minimize interference from cellular uptake variability .
  • Data Reproducibility : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) to facilitate cross-study validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione

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